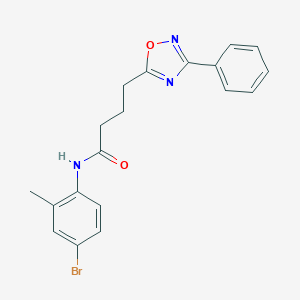![molecular formula C21H24N2O5S B277244 Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized using various methods and has been studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit antimicrobial properties against various bacteria and fungi. Additionally, it has been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. It also exhibits various biological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate. One potential direction is to study its potential use as a drug delivery system for targeted cancer therapy. Another potential direction is to study its mechanism of action and identify potential targets for drug development. Additionally, it can be studied for its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with ethyl chloroformate, followed by the addition of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate has been studied for its potential applications in different fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
Nombre del producto |
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C21H24N2O5S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-4-16-11-17(21(26)28-5-2)20(29-16)22-19(25)13-10-18(24)23(12-13)14-6-8-15(27-3)9-7-14/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,22,25) |
Clave InChI |
QLWIOIKZSBZHSX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)